molecular formula C6H4N2O3 B3043749 Imidazo[1,2-b]isoxazole-2-carboxylic acid CAS No. 914637-62-0

Imidazo[1,2-b]isoxazole-2-carboxylic acid

Cat. No. B3043749
CAS RN: 914637-62-0
M. Wt: 152.11 g/mol
InChI Key: YTZBOHHWLAORTL-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]isoxazole-2-carboxylic acid is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and an isoxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . The carboxylic acid group (-COOH) is a functional group that consists of a carbonyl group (C=O) and a hydroxyl group (O-H) attached to the same carbon .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis . These techniques can provide information about the number and type of atoms in the molecule, their connectivity, and the functional groups present.


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as isoxazoles, often involve the weak N-O bond in the isoxazole ring. This bond tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) tools . These tools can provide information about the compound’s solubility, stability, and potential toxicity.

Scientific Research Applications

Automated Synthesis

The development of continuous flow synthesis methods for imidazo[1,2-a] heterocycles, including derivatives of imidazo[1,2-b]isoxazole-2-carboxylic acid, represents a significant advancement in the field of organic synthesis. These methodologies offer improved efficiencies and capabilities for complex multistep syntheses without the need for intermediate isolation, facilitating the production of functionalized heterocycles with potential applications in drug development and material science (Herath, Dahl, & Cosford, 2010).

Heterocyclic Compound Synthesis

Research on Pd(0)-catalyzed decarboxylative coupling and tandem C-H arylation/decarboxylation has expanded the toolkit for synthesizing heteroaromatic biaryls, including imidazo[1,2-b]isoxazole derivatives. These methods enable the creation of compounds with potential utility in pharmaceuticals and materials science (Nandi et al., 2012).

Antitumor Activity

Imidazo[1,2-a]quinoxaline analogues, related to imidazo[1,2-b]isoxazoles, have been synthesized and evaluated for their antitumor activities. These compounds exhibit significant potential in cancer therapy, demonstrating the versatility of imidazo[1,2-b]isoxazole derivatives in medicinal chemistry (Deleuze-Masquefa et al., 2009).

Novel Synthetic Routes

Innovative synthetic routes have been developed for creating imidazo[1,2-b]isoxazole derivatives and their Mannich bases. These compounds are explored for their potential as biodynamic agents, highlighting the importance of these heterocycles in developing new therapeutic agents (Rajanarendar et al., 2015).

Antimicrobial Activity

The synthesis of imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives and their evaluation for antimicrobial activity underscore the potential of this compound derivatives in developing new antimicrobial agents. This research indicates the broad spectrum of biological activities that these compounds can exhibit (Turan-Zitouni, Blache, & Güven, 2001).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as its biological activity. For example, certain imidazo[2,1-b]thiazole derivatives have shown no acute cellular toxicity .

properties

IUPAC Name

imidazo[1,2-b][1,2]oxazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3/c9-6(10)4-3-8-5(7-4)1-2-11-8/h1-3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZBOHHWLAORTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON2C1=NC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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